

# Application Note: Quantification of Achyranthoside C by HPLC-UV

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## Compound of Interest

Compound Name: Achyranthoside C

Cat. No.: B1201575

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## Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the accurate quantification of **Achyranthoside C** in plant extracts and pharmaceutical preparations. **Achyranthoside C**, a triterpenoid saponin, often lacks a strong chromophore, necessitating detection at low UV wavelengths.[1][2] This protocol establishes a reliable method using a C18 column with a gradient elution, providing the specificity, precision, and accuracy required for quality control and research applications.

## Introduction

**Achyranthoside C** is a bioactive saponin found in various medicinal plants, notably from the *Achyranthes* genus. Its quantification is essential for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures like plant extracts. [3][4] This note provides a comprehensive protocol for a validated HPLC-UV method optimized for **Achyranthoside C**, addressing the common challenge of its poor UV absorbance by utilizing detection at a low wavelength (205 nm).[1]

## Experimental

### 2.1 Instrumentation and Chemicals

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Waters Alliance e2695 system or similar is suitable.<sup>[5]</sup>
- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.<sup>[3][5]</sup>
- Chemicals: HPLC-grade acetonitrile, methanol, and ortho-phosphoric acid were used.<sup>[3]</sup> Ultrapure water was generated using a Milli-Q system. **Achyranthoside C** reference standard (purity ≥98%) was procured from a certified supplier.

**2.2 Chromatographic Conditions** The separation of **Achyranthoside C** was achieved using a gradient elution program for optimal resolution and peak shape.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A	Water : Acetonitrile : Ortho-phosphoric acid (860:140:2 v/v/v) <sup>[1]</sup>
Mobile Phase B	Acetonitrile : Ortho-phosphoric acid (998:2 v/v) <sup>[1]</sup>
Flow Rate	1.0 mL/min <sup>[6]</sup>
Column Temperature	35 °C <sup>[6][7]</sup>
Detection Wavelength	205 nm <sup>[1][2]</sup>
Injection Volume	15 µL <sup>[6][7]</sup>
Gradient Program	0-30 min: 0-60% B; 30-35 min: 60-100% B; 35-45 min: 100% B (hold); 45-46 min: 100-0% B; 46-55 min: 0% B (re-equilibration)

## Protocols

### Protocol 1: Extraction of Achyranthoside C from Plant Material

This protocol describes an efficient ultrasonic-assisted extraction (UAE) method.

- **Sample Preparation:** Dry the plant material (e.g., roots of *Achyranthes aspera*) in a controlled environment and grind it into a fine powder (40-60 mesh).
- **Extraction:** Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 70% methanol-water (v/v).<sup>[3][7]</sup>
- **Ultrasonication:** Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (45°C).<sup>[7][8]</sup>
- **Filtration:** Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.
- **Concentration:** Collect the filtrate and make up the volume to 25 mL in a volumetric flask using the extraction solvent.
- **Final Preparation:** Prior to HPLC injection, pass an aliquot of the extract through a 0.45 µm syringe filter to remove particulate matter.<sup>[7]</sup>

## Protocol 2: Preparation of Standard Solutions

- **Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Achyranthoside C** reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.<sup>[1]</sup>
- **Working Standard Solutions:** Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

## Protocol 3: HPLC Analysis and Quantification

- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition (100% A) for at least 30 minutes or until a stable baseline is achieved.
- **Calibration Curve:** Inject 15 µL of each working standard solution in duplicate. Record the peak area from the chromatograms. Construct a calibration curve by plotting the average peak area against the concentration.

- **Sample Analysis:** Inject 15 µL of the prepared plant extract sample into the HPLC system.
- **Quantification:** Identify the **Achyranthoside C** peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of **Achyranthoside C** in the sample using the regression equation derived from the calibration curve.

## Method Validation

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).<sup>[1][2]</sup>

Table 1: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	10 - 200 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Regression Equation	y = mx + c
LOD	0.85 µg/mL
LOQ	2.55 µg/mL

Table 2: Precision (Repeatability and Intermediate Precision)

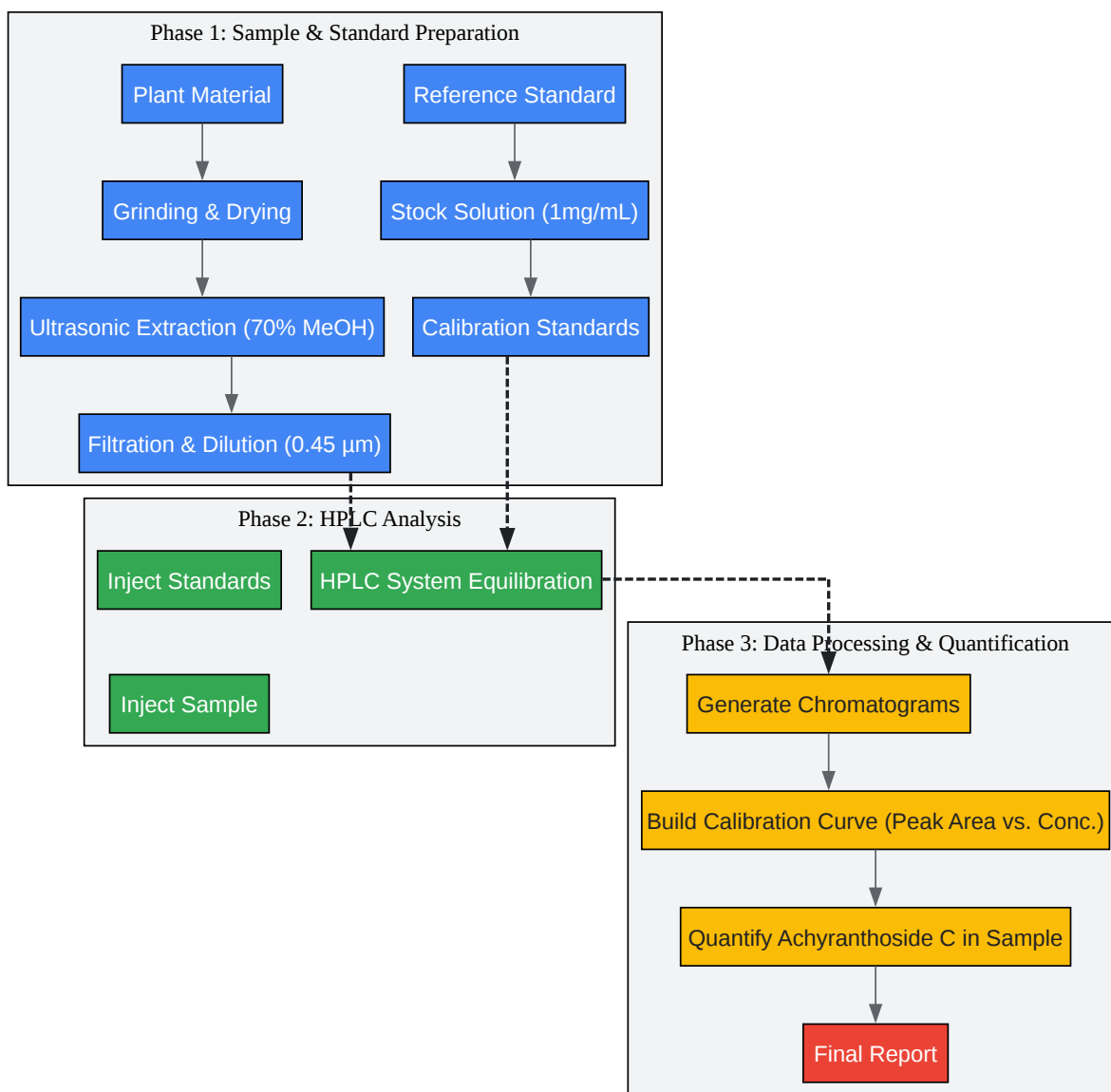
Concentration (µg/mL)	Repeatability (RSD%) (n=6)	Intermediate Precision (RSD%) (n=6, 3 days)
50	1.35%	1.88%
100	0.98%	1.52%
150	0.85%	1.31%

Table 3: Accuracy by Recovery Study

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	RSD (%) (n=3)
80%	40	39.75	99.38	1.45
100%	50	50.31	100.62	1.10
120%	60	59.52	99.20	1.28

## Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to the final quantification of **Achyranthoside C**.



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Caption: Workflow for **Achyranthoside C** quantification by HPLC-UV.

## Conclusion

The described HPLC-UV method provides a simple, accurate, and reliable approach for the quantification of **Achyranthoside C**. The method is highly specific and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control of raw herbal materials and finished phytopharmaceutical products.

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